2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole
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Overview
Description
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that features a pyridine ring fused with a dioxolo-indazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable dioxolo-indazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
5-Pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline: Similar structure but with an isoquinoline core.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Features an imidazo-phenanthroline core with a pyridine ring.
Uniqueness
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is unique due to its specific fusion of the pyridine and dioxolo-indazole rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1352305-23-7 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-pyridin-2-yl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C13H9N3O2/c1-2-4-14-13(3-1)16-7-9-5-11-12(18-8-17-11)6-10(9)15-16/h1-7H,8H2 |
InChI Key |
UAYSKYCYSVTGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=CC=N4 |
Origin of Product |
United States |
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